

A Technical Guide to D-erythro-sphinganine-d7: Structure, Quantification, and Biological Context

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Compound of Interest

Compound Name: *D-erythro-sphinganine-d7*

Cat. No.: B3026195

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-erythro-sphinganine-d7**, a deuterated internal standard crucial for the accurate quantification of sphinganine in biological samples. This document details its chemical structure and properties, provides an in-depth experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and situates its biological relevance within the context of sphingolipid metabolism.

Core Properties of D-erythro-sphinganine-d7

D-erythro-sphinganine-d7 is a saturated sphingoid base, isotopically labeled with seven deuterium atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, D-erythro-sphinganine (also known as sphinganine or dihydrosphingosine). Its physical and chemical properties are summarized below.

Property	Value	Citation(s)
Chemical Name	(2S,3R)-2-aminooctadecane-16,16,17,17,18,18,18-d7-1,3-diol	[1]
Synonyms	Dihydrosphingosine-d7, D-erythro-Dihydrosphingosine-d7	[1]
Molecular Formula	C ₁₈ H ₃₂ D ₇ NO ₂	[1][2]
Formula Weight	308.551 g/mol	[2]
Exact Mass	308.342 Da	
CAS Number	1246304-35-7	
Appearance	White to off-white solid	
Purity	>99% deuterated forms (d ₁ -d ₇)	
Storage Temperature	-20°C	

Experimental Protocol: Quantification of Sphinganine using D-erythro-sphinganine-d7 as an Internal Standard by LC-MS/MS

The following protocol outlines a general procedure for the extraction and quantification of sphinganine from biological samples, such as cultured cells or plasma, using **D-erythro-sphinganine-d7** as an internal standard. This method is based on established lipidomics workflows.

Materials and Reagents

- **D-erythro-sphinganine-d7** (Internal Standard)
- Solvents: Methanol (HPLC grade), Chloroform, Water (HPLC grade), Acetonitrile (HPLC grade), Formic Acid
- Sample matrix (e.g., cell pellets, plasma)

- Glass test tubes with Teflon-lined caps
- Vortex mixer
- Centrifuge
- Nitrogen evaporator or vacuum concentrator
- Autosampler vials
- LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

- **Sample Aliquoting:** Aliquot a known amount of the biological sample (e.g., 100 μL of plasma or a pellet of 1-5 million cells) into a glass test tube.
- **Internal Standard Spiking:** Add a known amount of **D-erythro-sphinganine-d7** (e.g., 10 μL of a 1 $\mu\text{g}/\text{mL}$ solution in methanol) to each sample at the beginning of the extraction process. This accounts for variability in extraction efficiency.
- **Single-Phase Mixture Formation:** Add 375 μL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.
- **Phase Separation:** Add 125 μL of chloroform and vortex. Then, add 125 μL of water and vortex again.
- **Centrifugation:** Centrifuge the mixture at 1,000 x g for 5 minutes to achieve phase separation.
- **Lipid Extraction:** Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
- **Solvent Evaporation:** Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 μ L of methanol:chloroform (9:1, v/v).

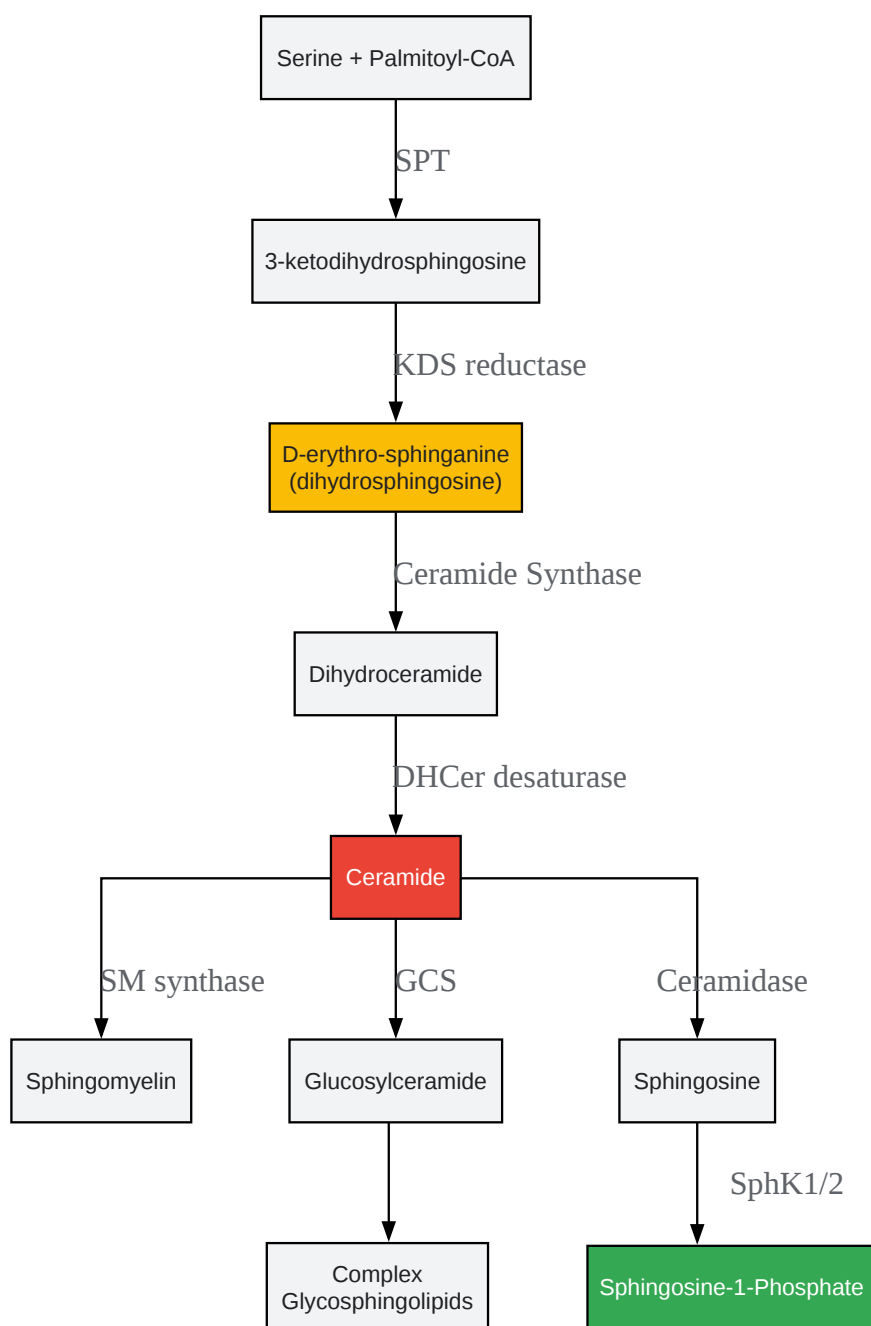
LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size) is commonly used for sphingolipid analysis.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.
 - Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
 - Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of sphinganine and its deuterated standard.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
 - MRM Transitions:
 - Sphinganine (Analyte): The precursor ion (Q1) is m/z 302.3, and a common product ion (Q3) is m/z 284.3 (loss of water).
 - **D-erythro-sphinganine-d7** (Internal Standard): The precursor ion (Q1) is m/z 309.3, and the corresponding product ion (Q3) is m/z 291.3.
- Quantification: The concentration of endogenous sphinganine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve.

Biological Significance and Signaling Pathway

D-erythro-sphinganine is a key intermediate in the de novo biosynthesis of sphingolipids, a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in cell growth, differentiation, and apoptosis. The pathway begins with the condensation of serine and palmitoyl-CoA.

De Novo Sphingolipid Biosynthesis Pathway



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Caption: De novo sphingolipid biosynthesis pathway highlighting key intermediates.

Sphinganine is acylated by ceramide synthases to form dihydroceramide, which is then desaturated to produce ceramide, the central hub of sphingolipid metabolism. Ceramide can be further metabolized to more complex sphingolipids like sphingomyelin and glycosphingolipids, or it can be broken down to sphingosine, which can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P). The accurate measurement of sphinganine levels, facilitated by the use of **D-erythro-sphinganine-d7**, is critical for studying the regulation of these pathways in health and disease.

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References

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